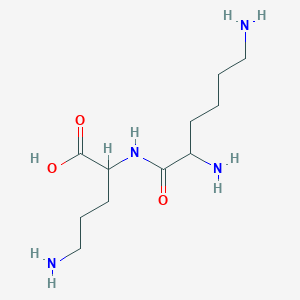
2-Chloro-4-(piperidin-4-yl)pyridine diHCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-4-(piperidin-4-il)piridina es un compuesto orgánico heterocíclico que presenta un anillo de piridina sustituido con un átomo de cloro en la segunda posición y un anillo de piperidina en la cuarta posición
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-cloro-4-(piperidin-4-il)piridina generalmente implica la reacción de sustitución nucleofílica de 2-cloropiridina con piperidina. Un método común incluye la reacción de 2-cloropiridina con piperidina en presencia de una base como el carbonato de potasio, bajo condiciones de reflujo . La reacción procede a través de la formación de un intermedio, que posteriormente se cicla para producir el producto deseado.
Métodos de producción industrial
A escala industrial, la producción de 2-cloro-4-(piperidin-4-il)piridina puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Estos métodos a menudo utilizan sistemas automatizados para controlar los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, asegurando una calidad de producto constante y minimizando los residuos .
Análisis De Reacciones Químicas
Tipos de reacciones
2-Cloro-4-(piperidin-4-il)piridina sufre varias reacciones químicas, que incluyen:
Sustitución nucleofílica: El átomo de cloro en la segunda posición puede ser reemplazado por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y reducción: El compuesto puede sufrir oxidación para formar N-óxidos o reducción para formar aminas correspondientes.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento de Suzuki-Miyaura para formar compuestos biarílicos.
Reactivos y condiciones comunes
Sustitución nucleofílica: Se utilizan comúnmente reactivos como el hidruro de sodio o el carbonato de potasio en solventes apróticos polares como la dimetilformamida (DMF).
Oxidación: Se emplean agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reacciones de acoplamiento: Se utilizan catalizadores de paladio y ácidos borónicos en las reacciones de acoplamiento de Suzuki-Miyaura.
Principales productos formados
Sustitución nucleofílica: Piridinas sustituidas con varios grupos funcionales.
Oxidación: N-óxidos de piridina.
Reducción: Derivados de piperidina.
Reacciones de acoplamiento: Compuestos biarílicos.
Aplicaciones Científicas De Investigación
2-Cloro-4-(piperidin-4-il)piridina tiene diversas aplicaciones en la investigación científica, que incluyen:
Química medicinal: Sirve como bloque de construcción para la síntesis de compuestos farmacéuticos con posibles actividades anticancerígenas, antivirales y antiinflamatorias.
Síntesis orgánica: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y productos naturales.
Ciencia de materiales: El compuesto se explora por su uso potencial en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-cloro-4-(piperidin-4-il)piridina depende de su aplicación específica. En química medicinal, puede interactuar con varios objetivos moleculares, como enzimas o receptores, modulando su actividad y conduciendo a efectos terapéuticos . Las características estructurales del compuesto le permiten formar enlaces de hidrógeno e interacciones hidrofóbicas con proteínas diana, influyendo en su función y vías de señalización .
Comparación Con Compuestos Similares
Compuestos similares
2-Cloropiridina: Carece del anillo de piperidina, lo que lo hace menos versátil en ciertas aplicaciones.
4-(Piperidin-4-il)piridina:
2-Amino-4-(piperidin-4-il)piridina: Contiene un grupo amino en lugar de un átomo de cloro, lo que lleva a diferentes propiedades químicas y aplicaciones.
Unicidad
2-Cloro-4-(piperidin-4-il)piridina es único debido a la presencia de un átomo de cloro y un anillo de piperidina, que confieren reactividad y versatilidad distintas. Esta combinación permite una amplia gama de modificaciones químicas y aplicaciones, lo que lo convierte en un compuesto valioso en varios campos de la investigación .
Propiedades
Fórmula molecular |
C10H15Cl3N2 |
|---|---|
Peso molecular |
269.6 g/mol |
Nombre IUPAC |
2-chloro-4-piperidin-4-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2;2*1H |
Clave InChI |
CKOQUHIZJKYXBO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC(=NC=C2)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12302743.png)
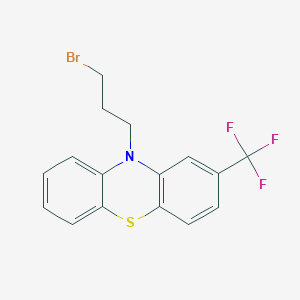
![[(1S,2R,5S,7S,8R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-yl] acetate](/img/structure/B12302764.png)
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)
![(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)


![11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B12302792.png)
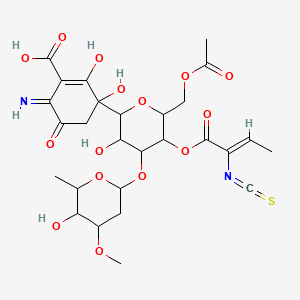
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea](/img/structure/B12302807.png)
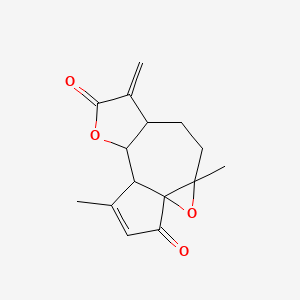
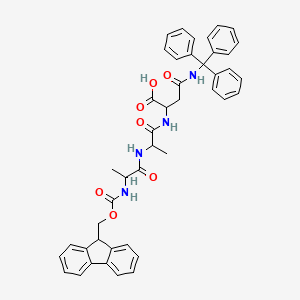
![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)
